(4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O2/c1-28(23-4-2-3-14-26-23)16-17-31-21-11-7-18(8-12-21)22-13-15-29(27-22)24(30)19-5-9-20(25)10-6-19/h2-15H,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMNHDWUIJBYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone , also known by its CAS number 74858-68-7 , is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and synthesis methodologies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a pyrazole ring, a fluorophenyl group, and a pyridine moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their antiproliferative effects against prostate cancer cell lines LNCaP and PC-3. Notably, one derivative exhibited an IC50 value of 18 μM against LNCaP cells, indicating significant growth inhibition and a 46% PSA downregulation rate, outperforming the lead compound T3 .
| Compound | Cell Line | IC50 (μM) | PSA Downregulation (%) |
|---|---|---|---|
| 10e | LNCaP | 18 | 46 |
| T3 | LNCaP | - | - |
The mechanism by which these compounds exert their effects involves interaction with androgen receptors (AR). The synthesized pyrazole derivatives were shown to act as AR antagonists, which is crucial in prostate cancer treatment where AR signaling plays a significant role in tumor progression .
Additional Biological Activities
Beyond anticancer properties, pyrazole derivatives have been reported to exhibit a range of biological activities including:
- Anti-inflammatory : Some derivatives showed promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial : Certain compounds were tested against various bacterial strains with effective inhibition observed .
Synthesis and Characterization
The synthesis of (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is usually performed using techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structures .
Case Studies
Several case studies have documented the synthesis and evaluation of similar pyrazole derivatives:
- Study on Prostate Cancer : A novel series of pyrazoles demonstrated significant antiproliferative activity against prostate cancer cell lines, supporting their development as potential therapeutic agents.
- Anti-inflammatory Activity : Compounds with modifications on the pyrazole ring exhibited up to 85% inhibition of inflammatory markers at specific concentrations compared to standard drugs like dexamethasone .
- Antimicrobial Testing : A range of synthesized pyrazoles was screened against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further investigation into their clinical applications .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a pharmaceutical agent, particularly in targeting various diseases. Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory, analgesic, and antitumor activities. The specific application of (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone in drug development is supported by its structural similarity to known bioactive compounds.
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets, including enzymes and receptors implicated in disease pathways. For instance, computational methods have been employed to predict interactions with proteins involved in cancer and neurodegenerative diseases. These studies utilize density functional theory (DFT) calculations to optimize molecular structures and assess their reactivity properties .
In vitro studies have demonstrated that compounds similar to (4-fluorophenyl)[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl]methanone exhibit significant biological activity. For example, derivatives have shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural or functional similarities with the target molecule:
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Pharmacological Activity | Reference ID |
|---|---|---|---|---|
| 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | Dihydropyrazole core with chlorophenyl and methoxyphenyl groups | 340.80 | Antibacterial, antifungal | |
| (4-Fluorophenyl){4-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}methanone | Pyrazole-pyrimidine hybrid with piperazinyl linker and fluorophenyl methanone | 376.38 | Kinase inhibition (hypothesized) | |
| (5-Amino-1-phenyl-1H-pyrazol-4-yl)(4-methoxyphenyl)methanone | Amino-substituted pyrazole with methoxyphenyl and phenyl groups | 307.34 | Antioxidant, antitumor (potential) | |
| 3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-ylmethanone | Biphenyl-ether side chain with furyl methanone | 376.38 | Not reported (structural analog) |
Physicochemical and Pharmacokinetic Comparisons
- However, the extended alkyl chain may reduce solubility relative to smaller analogs like .
- Metabolic Stability: Fluorination at the phenyl ring (common in and the target compound) enhances resistance to oxidative metabolism compared to non-fluorinated derivatives .
- Binding Affinity : The pyridine moiety in the target compound’s side chain may engage in π-π stacking or hydrogen bonding, similar to the pyrimidine group in , which could enhance kinase or receptor targeting.
Preparation Methods
Synthesis of 4-[2-(Methyl-2-Pyridinylamino)Ethoxy]Benzaldehyde
This intermediate is prepared in two stages, as detailed in patent EP1905761A1:
Step 1: Etherification of 4-Halobenzonitrile
2-(N-Methyl-N-(2-pyridyl)amino)ethanol reacts with 4-chlorobenzonitrile in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 30–35°C, yielding 4-{2-[methyl(pyridin-2-yl)amino]ethoxy}benzonitrile with >99% purity after extraction and solvent stripping.
Step 2: Nitrile-to-Aldehyde Conversion
The nitrile intermediate is treated with Raney nickel and aqueous formic acid at 95–100°C. This step achieves ~99% purity for 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde after pH adjustment and crystallization.
Formation of the Pyrazole Core
The pyrazole ring is constructed via a Paal-Knorr cyclocondensation, leveraging a 1,3-diketone or β-keto ester. For this compound, the diketone precursor is synthesized by coupling the aldehyde intermediate with a 4-fluorophenylacetylene or analogous electrophile.
Key Reaction Conditions
- Solvent: Polar aprotic solvents (e.g., DMF, THF) facilitate nucleophilic attack.
- Catalyst: Acidic or basic conditions (e.g., p-toluenesulfonic acid, NaHCO₃) drive cyclization.
- Temperature: Reactions typically proceed at 80–100°C to overcome kinetic barriers.
Optimized Synthetic Pathways
Route A: Direct Cyclocondensation
Diketone Preparation
The aldehyde intermediate reacts with methyl 4-fluorophenylacetate under Claisen condensation conditions (NaOMe, MeOH) to form a β-keto ester.Hydrazine Cyclization
Treatment with 4-fluorophenylhydrazine hydrochloride in ethanol at reflux yields the pyrazole ring. The reaction exhibits regioselectivity due to electron-withdrawing effects of the methanone group.
Yield: 72–85% after recrystallization (cyclohexane/ethyl acetate).
Route B: Sequential Functionalization
Pyrazole Formation
A pre-formed pyrazole (e.g., 3-(4-hydroxyphenyl)-1H-pyrazole) is acylated with 4-fluorobenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.Etherification
The hydroxyl group on the phenyl ring undergoes alkylation with 2-(methyl(pyridin-2-yl)amino)ethyl bromide in DMF/NaH, yielding the final product.
Yield: 68–78% (HPLC purity: 95–98%).
Critical Process Parameters
Solvent and Base Selection
| Parameter | Optimal Choice | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF | Enhances nucleophilicity of O⁻ |
| Base | Sodium hydride (NaH) | Minimizes side reactions |
| Temperature | 30–35°C | Prevents degradation of nitrile |
Data from demonstrate that substituting DMF with THF reduces yield by 22% due to poorer solubility of intermediates.
Purification Techniques
- Crystallization: Cyclohexane/ethyl acetate mixtures achieve >99% purity for the aldehyde intermediate.
- Chromatography Avoidance: Patent methods emphasize aqueous workups and solvent stripping to bypass column chromatography, reducing production costs.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J=4.8 Hz, 1H, pyridyl-H), 7.85 (d, J=8.4 Hz, 2H, aryl-H), 6.95–7.45 (m, 10H, aryl-H), 4.25 (t, J=6.0 Hz, 2H, OCH₂), 3.55 (t, J=6.0 Hz, 2H, NCH₂), 3.10 (s, 3H, NCH₃).
- HPLC Purity: 95–99% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
Q & A
Basic: How can the synthesis of this compound be optimized for high yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters. Key strategies include:
- Stepwise functionalization : Introduce the pyridinylaminoethoxy side chain via nucleophilic substitution under inert atmosphere, followed by coupling the pyrazole core to the fluorophenyl group using Pd-catalyzed cross-coupling .
- Continuous flow reactors : For large-scale synthesis, automated systems ensure consistent temperature and mixing, improving reproducibility .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 1:1) to isolate intermediates. Final purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, pyridinyl protons at δ 8.1–8.5 ppm) and confirms substitution patterns .
- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrazole-phenyl dihedral angles ~16–50°), critical for validating 3D conformation .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₂₂FN₅O₂: 450.1784) .
Basic: Which in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus or E. coli) using CLSI guidelines .
- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced: How can regioselectivity challenges in pyrazole ring formation be addressed?
Methodological Answer:
Regioselectivity depends on substituent electronic effects and reaction conditions:
- Microwave-assisted synthesis : Enhances regiocontrol by rapidly heating reaction mixtures (e.g., 150°C, 20 min) to favor 1,3-dipolar cycloaddition .
- Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O can direct substituent positioning during pyrazole ring closure .
- DFT calculations : Predict thermodynamic stability of regioisomers using Gaussian09 with B3LYP/6-31G(d) basis set .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Vary substituents : Synthesize analogs with modified pyridinyl (e.g., Cl, OMe) or fluorophenyl groups (e.g., CF₃, NO₂) .
- Biological testing : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., pyridinylaminoethoxy chain enhances kinase inhibition) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .
Advanced: What computational strategies identify potential biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against Protein Data Bank (PDB) targets (e.g., COX-2, PARP). Prioritize binding poses with ΔG < -8 kcal/mol .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors near pyridinyl group) using Schrödinger’s Phase .
- Network pharmacology : Construct compound-target-disease networks via STITCH or SwissTargetPrediction .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
- Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from differential compound degradation .
- Synergistic vs. antagonistic effects : Test combinations with chemotherapeutics (e.g., doxorubicin) via Chou-Talalay analysis .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via LC-MS. Fluorophenyl groups may hydrolyze under acidic conditions .
- Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify intact compound using UPLC-QTOF .
- Light sensitivity : Conduct ICH-compliant photostability testing (e.g., 1.2 million lux-hours) .
Advanced: How to evaluate synergistic effects with other therapeutic agents?
Methodological Answer:
- Combination index (CI) : Use CompuSyn software to calculate CI values (CI < 1 indicates synergy) .
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify pathways enhanced by combination therapy .
- In vivo models : Test efficacy in xenograft mice with/without co-administered drugs (e.g., paclitaxel) .
Advanced: How to interpret conflicting solubility data across solvents?
Methodological Answer:
- Solvent polarity : Compare logP values (e.g., calculated via ChemDraw) with experimental solubility in DMSO vs. ethanol .
- Co-solvency approach : Use water-miscible solvents (e.g., PEG 400) to enhance aqueous solubility for in vivo dosing .
- Thermodynamic solubility : Measure via shake-flask method at equilibrium (24 hr agitation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
